molecular formula C24H26N2O3S B4878315 N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4878315
M. Wt: 422.5 g/mol
InChI Key: SGRBANJZFKZRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and has been found to bind to the CB1 and CB2 receptors in the brain, producing a range of biochemical and physiological effects.

Mechanism of Action

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA binds to the CB1 and CB2 receptors in the brain, which are responsible for regulating a wide range of physiological and biochemical processes. When these receptors are activated by this compound-FUBINACA, they produce a range of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-FUBINACA are similar to those of other synthetic cannabinoids, with users reporting feelings of euphoria, relaxation, and altered perception. However, these effects can also be accompanied by negative side effects, including anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 and CB2 receptors. However, its potential for abuse and negative side effects make it a challenging compound to work with, and researchers must take appropriate precautions to ensure their safety and the safety of others.

Future Directions

There are several future directions for research on N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA, including exploring its potential as a treatment for various medical conditions, investigating its mechanisms of action in greater detail, and developing safer and more effective synthetic cannabinoids. Additionally, researchers may seek to develop new methods for synthesizing this compound-FUBINACA and other synthetic cannabinoids, as well as exploring their potential as novel drug targets.

Synthesis Methods

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA can be synthesized using a variety of methods, including organic synthesis and chemical modification of existing cannabinoids. One common method involves the reaction of 4-methylphenylsulfonyl chloride with 2-aminobenzamide, followed by the addition of mesitylene and methylamine.

Scientific Research Applications

N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications in the treatment of various medical conditions. Some studies have investigated its potential as an analgesic, while others have explored its potential as an anti-inflammatory agent. Additionally, this compound-FUBINACA has been found to have anti-tumor properties and may be useful in the treatment of certain types of cancer.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-16-10-12-20(13-11-16)30(28,29)26(5)22-9-7-6-8-21(22)24(27)25-23-18(3)14-17(2)15-19(23)4/h6-15H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRBANJZFKZRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.